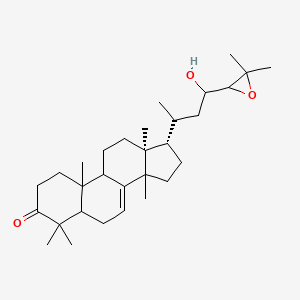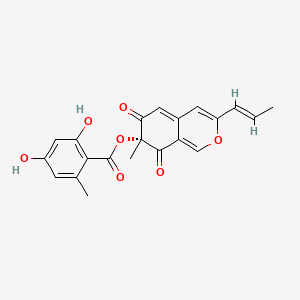
(-)-Mitorubrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-mitorubrin is the (7R)-enantiomer of mitorubrin. It is an enantiomer of a (+)-mitorubrin.
Aplicaciones Científicas De Investigación
Antifungal Activity Enhancement
- 6'-Hydroxy-3'-methoxy-mitorubrin as an Antifungal Potentiator: A study identified 6'-hydroxy-3'-methoxy-mitorubrin, isolated from Penicillium radicum, as a compound that potentiates the antifungal activity of miconazole against Candida albicans. This compound is part of the mitorubrin group and was found alongside other structurally related compounds, suggesting a potential role in enhancing antifungal treatments (Yamazaki, Ōmura, & Tomoda, 2010).
Optical Properties and Biosynthetic Pathways
- Mitorubrin Derivatives in Ascomycetous Fungi: Research on various species of the genus Talaromyces showed the existence of both (+)- and (-)-mitorubrin derivatives, indicating a diversity in the optical properties of these compounds. This study sheds light on the natural occurrence and variation of mitorubrin derivatives in fungi, contributing to our understanding of their biosynthesis and natural roles (Suzuki et al., 1999).
Synthesis and Chemical Structure
- Synthetic Approaches to Mitorubrin: The total synthesis of (+/-)-mitorubrinic acid, a member of the azaphilone family, was achieved in 12 steps, highlighting the complexity and potential for synthetic manipulation of these compounds. Key aspects included the development of the azaphilone nucleus and the unsaturated carboxylic acid side chain, demonstrating the chemical versatility and potential applications of mitorubrin derivatives in scientific research (Marsini, Gowin, & Pettus, 2006).
- Asymmetric Syntheses of this compound: Another study reported the asymmetric syntheses of this compound and related azaphilone natural products. The research highlighted methods such as copper-mediated, enantioselective oxidative dearomatization and olefin cross-metathesis for creating these compounds, underscoring the potential for tailored synthesis of mitorubrin for specific scientific applications (Zhu & Porco, 2006).
Biological Activities and Applications
- Gas-Phase Fragmentation of Mitorubramines: A study focused on the gas-phase fragmentation pathway of mitorubramines, secondary metabolites related to mitorubrins. This research, using electrospray ionization mass spectrometry, provides insights into the structural elucidation of mitorubrin derivatives and their biological activities, relevant for understanding their potential scientific applications (Svilar et al., 2012).
Propiedades
Número CAS |
3403-71-2 |
|---|---|
Fórmula molecular |
C21H18O7 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1 |
Clave InChI |
ZLULUXWJVBHEMS-KTBYTZPXSA-N |
SMILES isomérico |
C/C=C/C1=CC2=CC(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES canónico |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Sinónimos |
mitorubrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
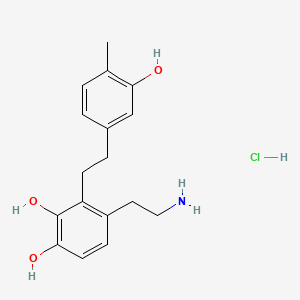

](/img/structure/B1238902.png)
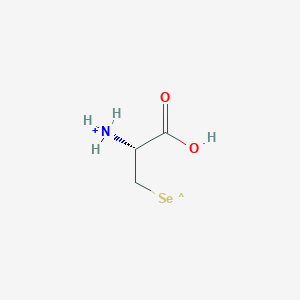


![ethyl (Z)-3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methylamino]but-2-enoate](/img/structure/B1238908.png)
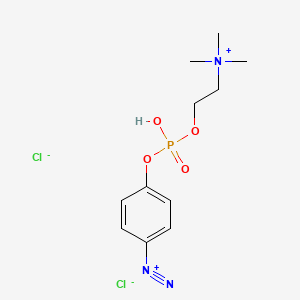
![S-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] ethanethioate](/img/structure/B1238912.png)
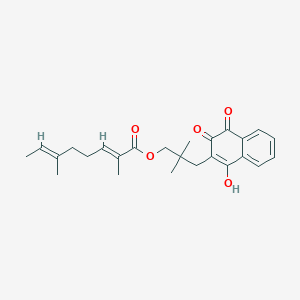
![2-[(3S,6R,9Z,12R,15S,18S,21R,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxy-ethyl]-15-(3-guanidinopropyl)-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1238915.png)
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)
